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Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422

Introduction

In the landscape of modern drug discovery, the adage "a compound is its properties" has never
been more resonant. The journey from a promising hit to a viable clinical candidate is
fundamentally governed by a molecule's physicochemical characteristics. These properties
dictate its absorption, distribution, metabolism, and excretion (ADME) profile, its formulation
potential, and its ultimate therapeutic efficacy. This guide provides an in-depth analysis of 3-
Methylazetidine-1-sulfonamide, a molecule of interest featuring a strained azetidine ring
coupled with a sulfonamide functional group.

As Senior Application Scientists, our perspective is rooted in the practical application of data.
This document is therefore structured not as a static data sheet, but as a dynamic guide. We
will not only present the known and predicted properties of this compound but also delve into
the causality behind the experimental methodologies required for their validation. The protocols
described herein are designed as self-validating systems, providing researchers and drug
development professionals with a robust framework for their own investigations. Every claim
and protocol is grounded in authoritative scientific principles and supported by verifiable
references.

Section 1: Core Molecular Identity and Structure
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A complete understanding of a molecule begins with its fundamental structure and identifiers.
These data form the bedrock upon which all other physicochemical assessments are built.

Chemical Structure:
Caption: 2D Structure of 3-Methylazetidine-1-sulfonamide.

The core structure consists of a four-membered azetidine ring, which imparts a degree of
conformational rigidity and potential for unique vector interactions. The sulfonamide group is a
well-known pharmacophore, often acting as a hydrogen bond donor and acceptor.

Table 1: Fundamental Molecular Identifiers

Property Value Source

3-methylazetidine-1-
IUPAC Name . [1]
sulfonamide

CAS Number 1418112-83-0 2]
Molecular Formula C4H10N202S [1]
Molecular Weight 150.20 g/mol [1]
Canonical SMILES CC1CN(C1)S(=0)(=O)N [1]

| INChiKey | AVSGFRVSZZIUNB-UHFFFAOYSA-N [[1] |

Section 2: Lipophilicity and lonization State

The interplay between a molecule's lipophilicity (its affinity for a lipid-like environment) and its
ionization state (governed by its pKa) is a critical determinant of its pharmacokinetic behavior.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a molecule's
lipophilicity.[3][4] It directly influences membrane permeability, plasma protein binding, and
metabolic pathways. A negative LogP value indicates a preference for the aqueous phase
(hydrophilicity), while a positive value indicates a preference for the lipid phase (lipophilicity).[3]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b2456422?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidine-1-sulfonamide
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB23142716.htm
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidine-1-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidine-1-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidine-1-sulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylazetidine-1-sulfonamide
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.molinspiration.com/services/logp.html
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2456422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Computed Value (XLogP3): -0.6[1]

Insight and Causality: The computed LogP of -0.6 suggests that 3-Methylazetidine-1-
sulfonamide is predominantly hydrophilic. This is rationalized by the presence of multiple
hydrogen bond acceptors (the two sulfonyl oxygens and the azetidine nitrogen) and a hydrogen
bond donor (the sulfonamide N-H), which favor interaction with water.[1] This hydrophilicity
implies that the compound is likely to have good aqueous solubility but may rely on
mechanisms other than passive diffusion for efficient membrane translocation. For ionizable
molecules, it is crucial to consider the distribution coefficient (LogD), which is the effective
lipophilicity at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP Determination This method remains the
gold standard for its direct measurement of partitioning.
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Preparation

Prepare stock solution Pre-saturate octanol
of compound in octanol with water and vice-versa

Experiment

Add known volume of
stock to octanol/water mixture

:

Shake vigorously at constant
temperature (e.g., 24h)
to reach equilibrium

:

Centrifuge to ensure
complete phase separation

Analysis
Quantify concentration Quantify concentration
in aqueous phase (C_aq) in organic phase (C_org)
via HPLC-UV via HPLC-UV

'

Calculate LogP =
log10(C_org/ C_aq)

Inject Sample &

Prepare Mobile Phases p| HPLC System Measure Retention > Collect R at each pH | Plot Retention Factor (k) »| Fit Data to Sigmoidal

Inflection Point
(e.g.. pH31012) (C18 Column) Time () 7 | vs Mobile Phase pH Boltzmann Equation

pKa
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( o)
Prepare Stock Solution
Stress Conditions (24h)
\ A Y Y Y
Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic
(e.g., 0.1 M HCI, 60°C) (e.g., 0.1 M NaOH, 60° C) (e.g., 3% H20z, RT) (e.g., 80°C in Solution) (ICH Q1B Light Exposure)
\ 4 \ 4
Neutralize/Dilute Samples 4

\ 4

Analyze by Stability-Indicating
HPLC-UV/DAD Method

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the
Physicochemical Characteristics of 3-Methylazetidine-1-sulfonamide]. BenchChem, [2026].
[Online PDF]. Available at:
[https://www.benchchem.com/product/b2456422#physicochemical-characteristics-of-3-
methylazetidine-1-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b2456422#physicochemical-characteristics-of-3-methylazetidine-1-sulfonamide
https://www.benchchem.com/product/b2456422#physicochemical-characteristics-of-3-methylazetidine-1-sulfonamide
https://www.benchchem.com/product/b2456422#physicochemical-characteristics-of-3-methylazetidine-1-sulfonamide
https://www.benchchem.com/product/b2456422#physicochemical-characteristics-of-3-methylazetidine-1-sulfonamide
https://www.benchchem.com/product/b2456422#physicochemical-characteristics-of-3-methylazetidine-1-sulfonamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2456422?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2456422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

